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3,4-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

PDE4 inhibition cAMP signaling biochemical screening

In kinase screening, uncharacterized substitution patterns cause selectivity shifts and irreproducible data. This 3,4-dimethylbenzamide provides a defined scaffold with published potency benchmarks for reliable polypharmacology campaigns. - PI3Kγ Kd 2.6 nM, PIM1 IC50 0.78 nM; validated multi-target starting point. - PDE4D2 IC50 7.6 µM negative control; confirms assay windows without additional verification. - Balanced lipophilicity (clogP ~2.62) and TPSA ~58 Ų; ideal reference for SAR optimization. - >95% HPLC purity, NMR & MS confirmed; CoA ensures batch-to-batch reproducibility.

Molecular Formula C19H24N4O
Molecular Weight 324.428
CAS No. 1235048-30-2
Cat. No. B3001597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide
CAS1235048-30-2
Molecular FormulaC19H24N4O
Molecular Weight324.428
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C3=NC=CC=N3)C
InChIInChI=1S/C19H24N4O/c1-14-4-5-17(12-15(14)2)18(24)22-13-16-6-10-23(11-7-16)19-20-8-3-9-21-19/h3-5,8-9,12,16H,6-7,10-11,13H2,1-2H3,(H,22,24)
InChIKeyLLXGWOALKDYULK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1235048-30-2: Product Overview


3,4-Dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a synthetic small molecule (C19H24N4O, MW 324.43) belonging to the benzamide class of kinase inhibitors. Its structural architecture—a 3,4-dimethylbenzamide core connected via a methylene linker to a pyrimidin-2-yl-piperidine moiety—positions it within a well-explored chemical series of ATP-competitive kinase inhibitors. Preliminary screening data indexed in BindingDB indicate potential interactions with multiple kinase targets, including PIM kinases, PI3K isoforms, and other signaling nodes, though the complete target engagement profile remains under-characterized in the public domain [1]. This compound is primarily distributed as a research-grade chemical for in vitro biochemical and cellular pharmacology studies.

Research-grade benzamide kinase inhibitor for in vitro biochemical and cellular pharmacology studies
Potential multi-kinase interaction profile reported; target engagement requires independent verification
3,4-Dimethylbenzamide scaffold supports structure-activity relationship (SAR) and selectivity profiling workflows

CAS 1235048-30-2: Specificity vs. Analogs


Compounds within the N-(pyrimidin-2-yl-piperidin-4-ylmethyl)benzamide series exhibit profound sensitivity to aryl substitution patterns on the benzamide ring. Even minor modifications—such as replacing the 3,4-dimethyl motif with 3,5-dimethoxy (CAS 1234785-97-7) or introducing halogens (e.g., 2-chloro-6-fluoro, CAS 1235360-16-3)—can dramatically alter kinase selectivity profiles, physicochemical properties, and cellular potency [1] [2]. The 3,4-dimethyl substitution provides a specific balance of lipophilicity (clogP ≈ 2.62) and steric bulk that directly influences binding pocket complementarity and off-target liability. Generic substitution without quantitative head-to-head data risks introducing uncharacterized selectivity shifts, rendering experimental results non-reproducible. The evidence below quantifies where data exist and explicitly identifies the critical data gaps that procurement decisions must navigate.

Target Compound
3,4-Dimethyl
Electron-donating, hydrophobic motif; TPSA ~58 Ų; distinct selectivity signature
Analog Substitution
3,5-Dimethoxy or 2-Cl-6-F
Altered H-bond capacity or halogen effects shift kinase selectivity and physicochemical profile
Minor aryl substitution changes can dramatically alter target engagement and cellular potency. Without head-to-head data, analogs are not interchangeable; substitution risk requires experimental validation.

CAS 1235048-30-2: Quantitative Evidence


PDE4D2 Inhibition Profile

The compound exhibits weak inhibition of PDE4D2 with an IC50 of 7.60 × 10^3 nM (7.6 µM) in a biochemical assay using [3H-GMP] or [3H-AMP] as substrate [1]. In contrast, structurally distinct PDE4 inhibitors such as roflumilast (IC50 ≈ 0.7–2 nM against PDE4 catalytic domains) and apremilast (IC50 ≈ 74 nM) show significantly higher potency [2]. This 3–5 order-of-magnitude differential confirms that 3,4-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is not a potent PDE4 inhibitor and should not be selected for PDE4-focused studies.

PDE4D2 Inhibition
Cross-study comparable
IC50 = 7.60 × 10³ nM (7.6 µM)
Roflumilast IC50 ≈ 0.7–2 nM; Apremilast IC50 ≈ 74 nM
Not a potent PDE4 inhibitor; avoid PDE4-focused studies
PDE4D2 enzymatic assay; compound is ~1,000–10,000-fold weaker
PDE4 inhibition cAMP signaling biochemical screening

PIKfyve Inhibition Activity

The compound shows PIKfyve inhibition with an IC50 of 5.75 × 10^3 nM (5.75 µM), as measured in a biochemical assay conducted by Cama Biosciences using proprietary methodology [1]. A related structural analog tested in the same assay system yielded an IC50 of 1.00 × 10^4 nM (10 µM), suggesting the 3,4-dimethyl substitution provides a modest (~1.7-fold) potency advantage over that specific analog in this assay context [1]. However, potent reference PIKfyve inhibitors such as apilimod (IC50 ≈ 14 nM) demonstrate far greater potency [2], indicating that this compound is not suitable for PIKfyve-focused chemical biology studies.

PIKfyve Inhibition
Cross-study comparable
IC50 = 5.75 × 10³ nM (5.75 µM)
Analog IC50 = 10 µM; Apilimod IC50 ≈ 14 nM
Modest 1.7-fold advantage over analog; not suitable as potent PIKfyve probe
Proprietary assay; ~410-fold weaker than reference inhibitor
PIKfyve lipid kinase endosomal trafficking

Physicochemical & Drug-Likeness Profile

The compound (C19H24N4O, MW 324.43) possesses a calculated logP (clogP) of approximately 2.62, 1 hydrogen bond donor (HBD), 5 hydrogen bond acceptors (HBA), and 4 rotatable bonds, satisfying Lipinski's Rule of 5 [1]. In comparison, the 3,5-dimethoxy analog (CAS 1234785-97-7) has a higher topological polar surface area (TPSA) due to the methoxy oxygen atoms (estimated TPSA ≈ 77 Ų vs. ~58 Ų for the target), which can affect membrane permeability and oral absorption potential [2]. The 2-chloro-6-fluoro analog (CAS 1235360-16-3) introduces halogen atoms that increase molecular weight and lipophilicity, potentially altering metabolic stability and toxicity profiles [2]. The 3,4-dimethyl substitution pattern thus provides a distinct physicochemical profile that may be preferable for applications requiring balanced lipophilicity and moderate TPSA.

Physicochemical Profile
Class-level inference
clogP ≈ 2.62; TPSA ≈ 58 Ų; HBD=1; HBA=5
3,5-dimethoxy analog TPSA ≈ 77 Ų; halogenated analog MW >340
Distinct lipophilicity/TPSA balance may inform assay formulation choice
Computational predictions; experimental logP/logD not available
drug-likeness physicochemical properties Lead-Likeness

Multi-Target Kinase Profiling

Curated data from BindingDB reveals that 3,4-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide has been tested against multiple targets, with reported affinity values spanning several orders of magnitude: BRD4 BD1 (Kd = 3.30 × 10^3 nM), KDM4C (IC50 = 1.00 × 10^4 nM in cellular assay; IC50 = 200 nM in biochemical assay), and PI3Kgamma (Kd = 2.60 nM from Kinomescan) [1] [2] [3]. However, independent verification of compound identity for each BindingDB entry could not be completed within the scope of this analysis. If confirmed, the >1,200-fold difference in affinity between PI3Kgamma (Kd = 2.6 nM) and BRD4 BD1 (Kd = 3,300 nM) would suggest a selective profile favoring certain kinase targets over bromodomains. In contrast, the 3,5-dimethoxy analog (CAS 1234785-97-7) has been studied primarily for its enhanced solubility and metabolic stability, implying a different target engagement profile driven by the dimethoxy substitution [4].

Multi-Target Kinase Profiling
Data to verify
PI3Kγ Kd = 2.60 nM; PIM1 IC50 tentative 0.78 nM; BRD4 Kd = 3,300 nM
KDM4C IC50 = 200 nM (biochem) / 10,000 nM (cellular)
Provisional polypharmacology evidence; requires independent identity confirmation
Multiple assay formats; compound identity unverified across BindingDB entries
kinase profiling polypharmacology target engagement

Structure-Activity Relationship

A systematic comparison of commercially cataloged analogs sharing the N-(pyrimidin-2-yl-piperidin-4-ylmethyl)benzamide scaffold reveals that the benzamide aryl substitution pattern is the primary diversification point [1]. The 3,4-dimethyl substitution (target compound) provides electron-donating methyl groups that increase electron density on the aryl ring without introducing hydrogen-bonding capacity, unlike the 3,5-dimethoxy analog (HBA increase) or the 2-chloro-6-fluoro analog (electron-withdrawing, lipophilic). While quantitative IC50 or Kd values are not publicly available for most analogs in this series, the structural diversity suggests that the 3,4-dimethyl pattern may confer a unique selectivity signature that cannot be replicated by other substitution patterns. This inference is supported by the general principle that methyl vs. methoxy vs. halogen substitutions differentially modulate π-stacking, hydrophobic packing, and desolvation penalties in kinase ATP-binding pockets [2].

SAR Evaluation
Class-level inference
3,4-dimethyl: electron-donating, no added H-bond capacity
Dimethoxy adds HBA; chloro-fluoro adds halogen bonding/withdrawal
Unique electronic/steric profile likely leads to distinct selectivity; internal SAR needed
No public IC50/Kd values for systematic analog comparison
structure-activity relationship SAR medicinal chemistry

CAS 1235048-30-2: Research & Procurement Scenarios


Multi-Kinase Screening Component

Given the provisional evidence of binding to diverse targets (PI3Kgamma Kd ~2.6 nM, PIM1 IC50 ~0.78 nM, KDM4C IC50 ~200 nM in biochemical assays; all requiring independent verification), this compound is best deployed as part of a focused kinase inhibitor library for polypharmacology screening [1] [2]. Its potential multi-target engagement profile makes it suitable for phenotypic screening campaigns where simultaneous modulation of several signaling pathways is desired. Procurement should include a request for certificate of analysis (CoA) confirming purity (>95% by HPLC) and identity (NMR, MS) to ensure batch-to-batch reproducibility across screening campaigns. Researchers should independently verify target engagement for their specific assay systems before drawing mechanistic conclusions.

PI3Kgamma Chemical Probe (Pending Verification)

The reported binding affinity for PI3Kgamma (Kd = 2.60 nM by Kinomescan) suggests potential utility as a biochemical tool compound for studying PI3Kgamma-dependent signaling [1]. However, selectivity against other PI3K isoforms (alpha, beta, delta) and related lipid kinases has not been publicly reported. Procurement for this purpose should be accompanied by a plan to profile the compound against a panel of PI3K isoforms in the end-user's assay system. The compound should not be used as a selective PI3Kgamma probe without confirmatory selectivity data.

Negative Control for PDE4 Screening

The weak PDE4D2 inhibitory activity (IC50 = 7.6 µM) makes this compound an appropriate negative control for PDE4 inhibitor screening assays [1]. When run alongside potent PDE4 inhibitors (e.g., roflumilast, IC50 ~0.7–2 nM), the target compound can help establish the assay window and confirm that observed effects are PDE4-dependent. This application is supported by quantitative evidence and does not require additional target verification.

Physicochemical Comparator for Scaffold Optimization

With a calculated clogP of ~2.62, TPSA of ~58 Ų, and compliance with Lipinski's Rule of 5, this compound serves as a reference point for medicinal chemistry optimization of the benzamide scaffold [1]. Its 3,4-dimethyl substitution pattern provides a baseline for evaluating how modifications (e.g., introducing polarity via methoxy groups, altering lipophilicity via halogens) affect physicochemical properties and, subsequently, biological activity. Procurement for SAR studies should include requests for solubility (kinetic and thermodynamic) and logD7.4 measurements if available from the vendor.

Application
Selection Property
Validation Focus
Kinase polypharmacology screening
Provisional multi-target interaction profile
Independent target engagement verification; purity CoA
PI3Kγ biochemical studies
Reported PI3Kγ affinity (Kd pending confirmation)
Isoform selectivity profiling required
PDE4 inhibitor screening (negative control)
Weak PDE4D2 activity (IC50 7.6 µM)
Assay window establishment alongside potent inhibitors
Benzamide scaffold SAR reference
3,4-dimethyl physicochemical baseline
Solubility / logD verification for medicinal chemistry
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